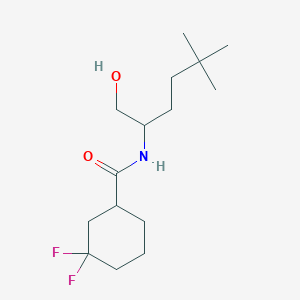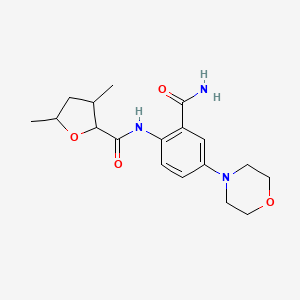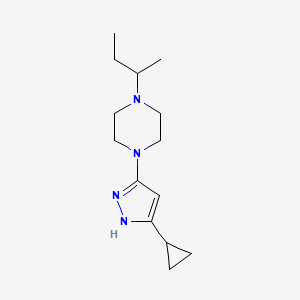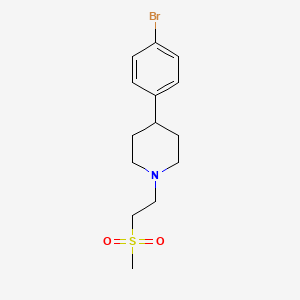![molecular formula C13H25NO4 B6708746 N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide](/img/structure/B6708746.png)
N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a hydroxyethoxy group and an oxan ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide typically involves the reaction of 4-(2-hydroxyethoxy)oxan-4-ylmethylamine with 2-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also include rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The oxan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxan derivatives.
Scientific Research Applications
Chemistry: N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its hydroxyethoxy group can be modified to introduce fluorescent or radioactive labels for imaging and tracking purposes.
Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. Its amide group can be modified to enhance binding affinity and selectivity for therapeutic targets.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers, resins, and coatings. Its unique properties make it suitable for creating materials with enhanced mechanical and chemical resistance.
Mechanism of Action
The mechanism of action of N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active site residues, while the oxan ring provides structural stability. The amide group can participate in various interactions, including hydrogen bonding and van der Waals forces, to enhance binding affinity and specificity.
Comparison with Similar Compounds
- N-[[4-(2-hydroxyethoxy)phenyl]methyl]-2-methylbutanamide
- N-[[4-(2-hydroxyethoxy)cyclohexyl]methyl]-2-methylbutanamide
- N-[[4-(2-hydroxyethoxy)benzyl]methyl]-2-methylbutanamide
Comparison: Compared to similar compounds, N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide has a unique oxan ring structure that provides enhanced stability and reactivity. The presence of the hydroxyethoxy group allows for versatile chemical modifications, making it a valuable compound for various applications. Its amide group also contributes to its unique binding properties, making it a promising candidate for drug development and industrial applications.
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-3-11(2)12(16)14-10-13(18-9-6-15)4-7-17-8-5-13/h11,15H,3-10H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTIAIXYUNNECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NCC1(CCOCC1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-6-methyl-N-[2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]pyridine-4-carboxamide](/img/structure/B6708674.png)


![N-[3-(5-chlorothiophen-2-yl)propyl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6708691.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6708694.png)
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6708703.png)
![[4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B6708705.png)


![[4-(4-Bromophenyl)piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B6708751.png)
![N-[(2-methylpyrimidin-4-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B6708759.png)
![1-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6708762.png)

![3-phenyl-N-[1-(1H-pyrazol-4-yl)ethyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B6708782.png)
